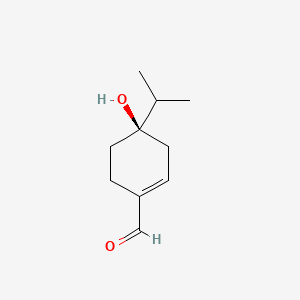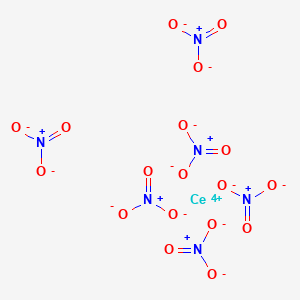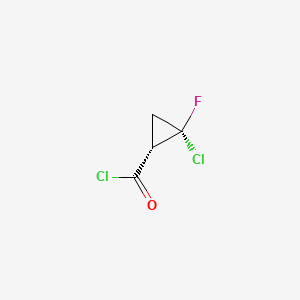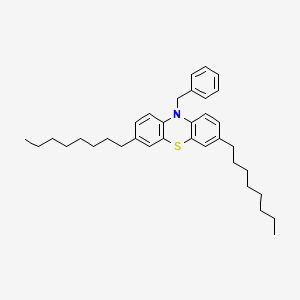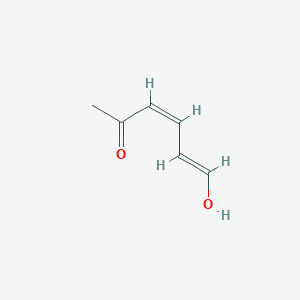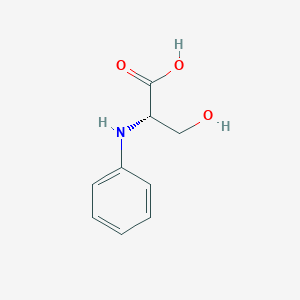
Phenylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylserine is a β-hydroxy-α-amino acid that plays a significant role in various biochemical processes. It is a chiral compound with two stereoisomers, L-threo-phenylserine and L-erythro-phenylserine. These isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and bioactive products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylserine can be synthesized through enzymatic and chemical methods. One common approach involves the use of threonine aldolase, which catalyzes the aldol condensation of glycine and benzaldehyde to produce this compound . This reaction requires specific conditions, such as a pH of around 7.5 and a temperature of 80°C .
Industrial Production Methods: Industrial production of this compound often employs multi-enzyme cascade reactions. For instance, a combination of threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase can be used to convert benzoic acid into this compound . This method is efficient and environmentally friendly, achieving high conversion ratios and diastereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions: Phenylserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenylpyruvic acid, while reduction can produce phenylethanol .
Aplicaciones Científicas De Investigación
Phenylserine has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex molecules.
Biology: this compound is used in studying enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor for drugs like cyclomarin A, which has antiviral and antibiotic properties.
Industry: this compound is employed in the production of agrochemicals and bioactive compounds.
Mecanismo De Acción
Phenylserine exerts its effects through various biochemical pathways. It acts as a substrate for enzymes like threonine aldolase, which catalyzes its conversion into other bioactive compounds . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the regulation of metabolic processes .
Comparación Con Compuestos Similares
Phenylserine is often compared with other β-hydroxy-α-amino acids, such as:
Threonine: Similar in structure but lacks the phenyl group.
Serine: Contains a hydroxyl group but no phenyl group.
Droxidopa: A derivative used in treating Parkinson’s disease.
Uniqueness: this compound’s unique structure, with both a phenyl and hydroxyl group, makes it a versatile intermediate in synthesizing various bioactive compounds. Its high diastereoselectivity and efficiency in enzymatic reactions further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(2S)-2-anilino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
CXIYBDIJKQJUMN-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N[C@@H](CO)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


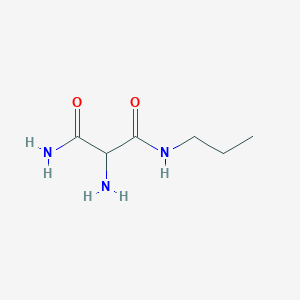
![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)

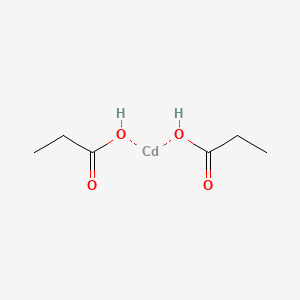
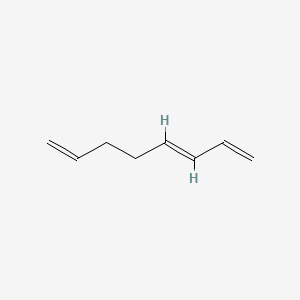
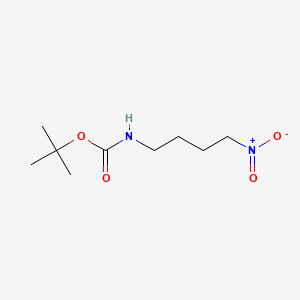
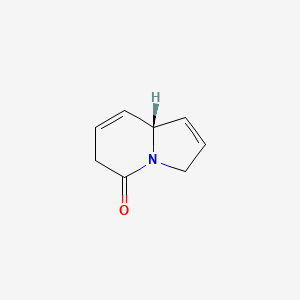
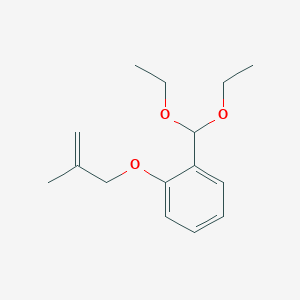
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
